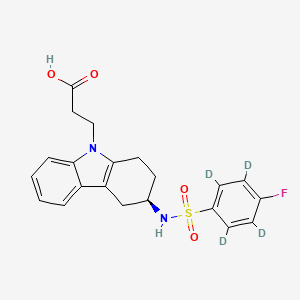
Antimycobacterial agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycobacterial agent-2 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of the mycobacterial life cycle, aiming to reduce the prevalence of drug-resistant strains and improve treatment outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-2 involves multiple steps, including the formation of key intermediates through cycloaddition reactions and subsequent functional group modifications. For instance, one method involves the [3+2] cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Antimycobacterial agent-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are evaluated for their biological activity against mycobacterial strains .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on mycobacterial cell wall synthesis and metabolism.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for mycobacterial diseases.
Wirkmechanismus
The mechanism of action of antimycobacterial agent-2 involves the inhibition of key enzymes involved in mycobacterial cell wall synthesis. Specifically, it targets arabinosyl transferase, an enzyme responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: Inhibits mycolic acid synthesis, essential for mycobacterial cell wall integrity.
Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.
Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-2.
Uniqueness: this compound is unique in its dual action of inhibiting both arabinosyl transferase and other enzymes involved in cell wall synthesis, providing a broader spectrum of activity against drug-resistant mycobacterial strains .
Eigenschaften
Molekularformel |
C31H50O5 |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
GMGBOVQRWIUILG-BOMUXYMCSA-N |
Isomerische SMILES |
CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C |
Kanonische SMILES |
CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)










